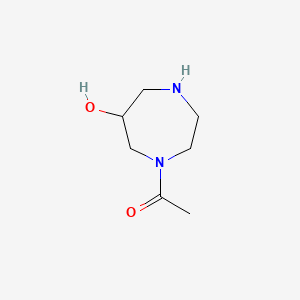

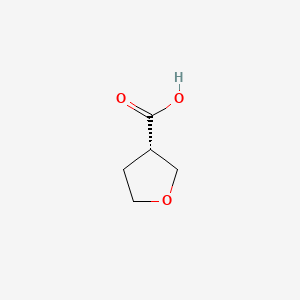

(S)-Tetrahydrofuran-3-carboxylic acid

Vue d'ensemble

Description

A compound’s description often includes its molecular formula, structure, and functional groups. For example, carboxylic acids are organic compounds that contain a carboxyl functional group . The presence of this functional group imparts specific chemical properties to the compound .

Synthesis Analysis

This involves understanding the methods and conditions under which the compound can be synthesized. For instance, carboxylic acids can be synthesized through the oxidation of aldehydes or primary alcohols .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. Carboxylic acids, for example, can react with bases to form salts and with alcohols to form esters .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity .Applications De Recherche Scientifique

Intermolecular Associations

(S)-Tetrahydrofuran-3-carboxylic acid exhibits strong intermolecular associations, particularly in forming dimers, which can be studied using vibrational circular dichroism (VCD). These associations are crucial for understanding the compound's behavior in different solvents and its potential in creating complex molecular architectures (Kuppens et al., 2006).

Synthesis of Peptidomimetics

This compound has been efficiently synthesized from a pyrolysis product of cellulose and used as a chiral building block in the preparation of new δ-sugar amino acids. These amino acids are potential candidates for peptidomimetics, offering conformationally restricted structures due to the tetrahydrofuran ring, which could have implications in drug design and development (Defant et al., 2011).

Organocatalytic Cascade Processes

The compound's utility extends to the synthesis of tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives through an asymmetric organocatalytic cascade process. This method showcases the compound's role in creating structures with multiple stereogenic centers, highlighting its importance in stereocontrolled synthesis (Zhao & Liu, 2017).

Biomimetic Structures

(S)-Tetrahydrofuran-3-carboxylic acid has been used to synthesize conformationally constrained pyrrolidinyl PNA (Peptide Nucleic Acid) with a tetrahydrofuran backbone deriving from deoxyribose. This application demonstrates the compound's potential in designing foldamers and other biomimetic structures, significantly contributing to the field of biomolecular engineering (Sriwarom et al., 2015).

Hydroboration of Carboxylic Acids

The compound is also relevant in the context of hydroboration, where it has been shown that tetrahydrofuran can be used in the deoxygenative hydroboration of carboxylic acids under mild conditions. This process is pivotal for the reduction of carboxylic acids to alcohols or boronic esters, showcasing the compound's versatility in organic synthesis and potential scalability for industrial applications (Xu et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654552 | |

| Record name | (3S)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168395-26-4 | |

| Record name | (3S)-Oxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride](/img/structure/B573453.png)